molecular formula C18H18N2 B10793723 6-Methyl-1,5,5a,6,7,8-hexahydro-6-aza-benzo[mno]aceanthrylen-1-ylamine

6-Methyl-1,5,5a,6,7,8-hexahydro-6-aza-benzo[mno]aceanthrylen-1-ylamine

Cat. No.: B10793723
M. Wt: 262.3 g/mol
InChI Key: DAKGDRVNCPHAPY-KDOFPFPSSA-N
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Description

6-Methyl-1,5,5a,6,7,8-hexahydro-6-aza-benzo[mno]aceanthrylen-1-ylamine is a complex organic compound with a unique structure that includes a nitrogen atom within a polycyclic framework

Preparation Methods

The synthesis of 6-Methyl-1,5,5a,6,7,8-hexahydro-6-aza-benzo[mno]aceanthrylen-1-ylamine involves multiple steps, starting with the preparation of the core polycyclic structure. The synthetic route typically includes:

    Cyclization Reactions: Formation of the polycyclic core through cyclization reactions.

    Functional Group Modifications: Introduction of the methyl and amine groups through specific reagents and conditions.

    Purification: The final compound is purified using techniques such as chromatography.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and automated processes.

Chemical Reactions Analysis

6-Methyl-1,5,5a,6,7,8-hexahydro-6-aza-benzo[mno]aceanthrylen-1-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups, depending on the reagents used.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., halides). Major products formed include oxidized derivatives, reduced forms, and substituted compounds.

Scientific Research Applications

6-Methyl-1,5,5a,6,7,8-hexahydro-6-aza-benzo[mno]aceanthrylen-1-ylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, including interactions with neurotransmitter receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-1,5,5a,6,7,8-hexahydro-6-aza-benzo[mno]aceanthrylen-1-ylamine involves its interaction with specific molecular targets. It is known to bind to certain receptors, such as the 5-hydroxytryptamine receptor, influencing neurotransmitter pathways . This binding can modulate various physiological responses, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in functional groups and specific molecular interactions. The uniqueness of 6-Methyl-1,5,5a,6,7,8-hexahydro-6-aza-benzo[mno]aceanthrylen-1-ylamine lies in its specific binding affinity and the resulting biological effects.

Properties

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

(6S,14R)-13-methyl-13-azapentacyclo[12.3.1.05,17.07,16.010,15]octadeca-1(17),2,4,7(16),8,10(15)-hexaen-6-amine

InChI

InChI=1S/C18H18N2/c1-20-8-7-10-5-6-13-17-15-11(9-14(20)16(10)17)3-2-4-12(15)18(13)19/h2-6,14,18H,7-9,19H2,1H3/t14-,18+/m1/s1

InChI Key

DAKGDRVNCPHAPY-KDOFPFPSSA-N

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C5C3=C(C=C2)[C@H](C5=CC=C4)N

Canonical SMILES

CN1CCC2=C3C1CC4=C5C3=C(C=C2)C(C5=CC=C4)N

Origin of Product

United States

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